molecular formula C14H11BN2O3 B7953798 [2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Cat. No.: B7953798
M. Wt: 266.06 g/mol
InChI Key: LFQOWMMVVGOSIC-UHFFFAOYSA-N
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Description

[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a chemical compound with the molecular formula C14H11BN2O3. It is a boronic acid derivative containing a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound with one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of a phenylhydrazine derivative with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid group .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Biaryl compounds

Scientific Research Applications

Chemistry

In chemistry, [2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .

Biology

In biological research, this compound can be used as a probe or ligand due to its ability to interact with biological molecules. The oxadiazole ring is known for its bioactivity, making this compound potentially useful in drug discovery and development .

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The oxadiazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the boronic acid group and the oxadiazole ring in [2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple research fields .

Properties

IUPAC Name

[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BN2O3/c18-15(19)12-9-5-4-8-11(12)13-16-14(20-17-13)10-6-2-1-3-7-10/h1-9,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQOWMMVVGOSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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